molecular formula C8H16ClN3 B12214539 1,5-dimethyl-N-propylpyrazol-3-amine;hydrochloride

1,5-dimethyl-N-propylpyrazol-3-amine;hydrochloride

Cat. No.: B12214539
M. Wt: 189.68 g/mol
InChI Key: FPMYXCRZKWNVBJ-UHFFFAOYSA-N
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Description

1,5-dimethyl-N-propylpyrazol-3-amine;hydrochloride is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-dimethyl-N-propylpyrazol-3-amine;hydrochloride can be synthesized through a multi-step process involving the reaction of appropriate precursors. One common method involves the condensation of 1,3-diketones with hydrazine derivatives, followed by alkylation and subsequent amination. The reaction conditions typically include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and pH to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-N-propylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions include pyrazolone derivatives, pyrazolidine derivatives, and various substituted pyrazoles. These products have diverse applications in medicinal chemistry and organic synthesis .

Scientific Research Applications

1,5-dimethyl-N-propylpyrazol-3-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-N-propylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence oxidative stress pathways and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-dimethyl-N-propylpyrazol-3-amine;hydrochloride is unique due to the presence of both methyl and N-propyl groups, which may confer distinct chemical and biological properties compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H16ClN3

Molecular Weight

189.68 g/mol

IUPAC Name

1,5-dimethyl-N-propylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C8H15N3.ClH/c1-4-5-9-8-6-7(2)11(3)10-8;/h6H,4-5H2,1-3H3,(H,9,10);1H

InChI Key

FPMYXCRZKWNVBJ-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NN(C(=C1)C)C.Cl

Origin of Product

United States

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